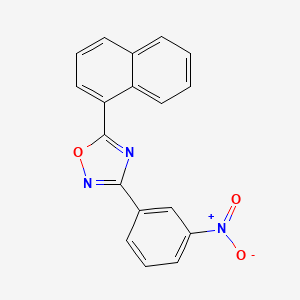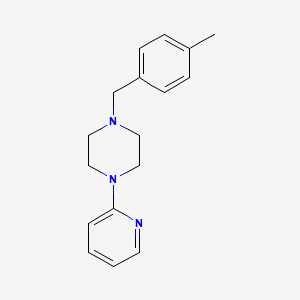
5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and biological research. In
Mécanisme D'action
The mechanism of action of 5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its anti-cancer effects through the induction of apoptosis, or programmed cell death. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its unique chemical properties. This compound has a fluorescent property that makes it useful for imaging biological systems. Additionally, its anti-cancer and neuroprotective properties make it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its low water solubility, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for the study of 5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of research is the development of new drugs based on this compound. Researchers are also investigating the use of this compound as a fluorescent probe for imaging biological systems. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to new insights into the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 1-naphthylamine and 3-nitrobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, and is typically carried out under reflux conditions. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been investigated for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
5-naphthalen-1-yl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c22-21(23)14-8-3-7-13(11-14)17-19-18(24-20-17)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARCWUVFPAHMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(trifluoroacetyl)amino]isophthalamide](/img/structure/B5869366.png)
![1-[2-(ethylthio)benzoyl]azepane](/img/structure/B5869368.png)
![N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5869376.png)
![1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5869386.png)
![N-[3-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5869393.png)
![2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5869397.png)



![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)

![5,6-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5869422.png)
![4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5869432.png)
![5-benzyl-6-methyl-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5869438.png)